![molecular formula C31H28N4O6 B1193686 TAMRA maleimide, 6-isomer](/img/no-structure.png)
TAMRA maleimide, 6-isomer
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Overview
Description
TAMRA (aka TMR or tetramethylrhodamine) is a xanthene dye that has been used as a fluorescent label for decades. Xanthene dyes are available as two isomers (called 5- and 6-isomers) that have almost identical fluorescent properties, but need to be separated to avoid doubling and smearing of labeled product peaks or bands during chromatography or electrophoresis. This is a pure 6-isomer of TAMRA maleimide, used for the labeling of proteins and peptides via thiol (SH) groups
Scientific Research Applications
Spectral Properties and Applications in Bioconjugation
TAMRA maleimide, 6-isomer, has been utilized in various scientific studies due to its unique spectral properties. For instance, Christie et al. (2009) synthesized a thiolated dimeric tetramethylrhodamine (TAMRA) that exhibited distinct spectral properties in reduced and oxidized forms, showing potential use as a fluorescent probe in cellular tracking systems and as a dye-labeling reagent (Christie, Tadiello, Chamberlain, & Grainger, 2009).
Synthesis and Use in DNA Probes
Kvach et al. (2009) reported the practical synthesis of 5- and 6-carboxytetramethylrhodamines (TAMRAs), including the 6-isomer. They developed hydroxyprolinol-based phosphoramidite reagents suitable for oligonucleotide synthesis, indicating the use of TAMRA isomers in DNA probes (Kvach, Stepanova, Prokhorenko, Stupak, Bolibrukh, Korshun, & Shmanai, 2009).
Maleimide Building Blocks for Chemical Functionalization
Discekici et al. (2018) developed a novel endo furan-protected maleimide building block. This facilitated the quantitative and selective introduction of functional maleimide groups through temperature modulation, underscoring its potential in chemical functionalization (Discekici, St Amant, Nguyen, Lee, Hawker, & Read de Alaniz, 2018).
Applications in Bioconjugation and Bioactive PEG Hydrogels
Renault et al. (2018) discussed the diverse applications of maleimides in bioconjugation, including maleimide-based antibody-drug conjugates used in cancer therapies. They highlighted the fluorescence quenching ability of maleimides in the preparation of fluorogenic probes for specific detection of thiol analytes (Renault, Fredy, Renard, & Sabot, 2018). Additionally, Phelps et al. (2012) described the use of engineered polyethylene glycol-maleimide matrices in regenerative medicine, improving reaction efficiency and versatility for cell delivery (Phelps, Enemchukwu, Fiore, Sy, Murthy, Sulchek, Barker, & García, 2012).
Synthesis and Use in Mucoadhesive Polymers
Sahatsapan et al. (2018) synthesized and evaluated 6-maleimidohexanoic acid-grafted chitosan for transmucosal drug delivery, demonstrating its potential as a novel material for developing mucoadhesive drug delivery systems with enhanced properties (Sahatsapan, Rojanarata, Ngawhirunpat, Opanasopit, & Tonglairoum, 2018).
Stability of Maleimide-Thiol Conjugates
Fontaine et al. (2015) explored the stability of maleimide-thiol conjugates, commonly used in bioconjugation of drugs to macromolecules. They determined rates of ring-opening hydrolysis and thiol exchange, crucial for understanding the stability and efficacy of these conjugates (Fontaine, Reid, Robinson, Ashley, & Santi, 2015).
properties
Molecular Formula |
C31H28N4O6 |
---|---|
Molecular Weight |
552.588 |
IUPAC Name |
3',6'-bis(dimethylamino)-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI Key |
LLYYNGSVFARFNI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C2C(OC(C=C(N(C)C)C=C3)=C3C2(C4=CC(C(NCCN5C(C=CC5=O)=O)=O)=CC=C46)OC6=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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